molecular formula C19H18ClN3O4 B11327633 2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11327633
M. Wt: 387.8 g/mol
InChI Key: KIAFULHHJFEXOZ-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide: , also known by its chemical formula C17H16ClN3O4 , is a synthetic compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is as follows:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization of appropriate precursors.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy moiety is introduced via nucleophilic substitution or other suitable reactions.

    Acetylation: The final step involves acetylating the amide nitrogen to yield the desired compound.

Reaction Conditions: Reaction conditions vary depending on the specific synthetic route. Solvents, catalysts, and temperatures play crucial roles in each step.

Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using established protocols.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation under certain conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of the chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Nucleophiles like sodium azide (NaN) or alkoxides.

Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified functional groups or stereochemistry.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, antimicrobial, or anticancer properties).

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Employed in the synthesis of other compounds or materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related structures based on functional groups, substituents, and biological activity.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O4/c1-3-25-16-8-7-13(9-12(16)2)18-19(23-27-22-18)21-17(24)11-26-15-6-4-5-14(20)10-15/h4-10H,3,11H2,1-2H3,(H,21,23,24)

InChI Key

KIAFULHHJFEXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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